molecular formula C20H15F3OSi B114340 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone CAS No. 141334-25-0

2,2,2-Trifluoro-1-(triphenylsilyl)ethanone

Cat. No.: B114340
CAS No.: 141334-25-0
M. Wt: 356.4 g/mol
InChI Key: LQQZKOCPXUISGK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone typically involves the reaction of trifluoroacetyl chloride with triphenylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants . The general reaction scheme is as follows:

CF3COCl+Ph3SiHCF3COSiPh3+HCl\text{CF}_3\text{COCl} + \text{Ph}_3\text{SiH} \rightarrow \text{CF}_3\text{CO}\text{SiPh}_3 + \text{HCl} CF3​COCl+Ph3​SiH→CF3​COSiPh3​+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a batch reactor, and the product is purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(triphenylsilyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce trifluoroethanol derivatives .

Scientific Research Applications

2,2,2-Trifluoro-1-(triphenylsilyl)ethanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone involves its ability to interact with various molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, making it a valuable tool for studying enzyme inhibition and other biochemical processes. The triphenylsilyl group provides steric hindrance and stability, allowing the compound to act as a selective reagent in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(triphenylsilyl)ethanone is unique due to the combination of its trifluoromethyl and triphenylsilyl groups. This combination imparts distinct electronic and steric properties, making it a versatile reagent in organic synthesis and a valuable tool in scientific research .

Properties

IUPAC Name

2,2,2-trifluoro-1-triphenylsilylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3OSi/c21-20(22,23)19(24)25(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQZKOCPXUISGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452361
Record name Silane, triphenyl(trifluoroacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141334-25-0
Record name Silane, triphenyl(trifluoroacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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